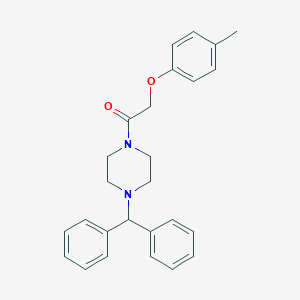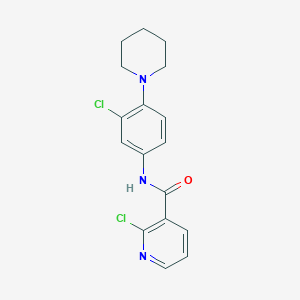![molecular formula C18H17N3O B252696 N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)
N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as BPA, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. BPA is a derivative of benzylamine and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine is not fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways and signaling cascades. N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to exhibit significant biochemical and physiological effects. It has been shown to modulate various cellular pathways such as the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-kB pathway. N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been shown to modulate various cellular processes such as cell cycle progression, apoptosis, and autophagy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has several advantages for use in laboratory experiments. It is a highly pure compound that can be easily synthesized under mild conditions. N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine also possesses significant biological and pharmacological properties that make it an attractive compound for use in various assays and experiments. However, N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine also has certain limitations such as its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine. One potential area of research is the development of new drug delivery systems that utilize N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine as a carrier molecule. Another potential area of research is the study of N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential toxicity.
Métodos De Síntesis
The synthesis of N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine involves the condensation of 2-pyrimidinyloxybenzaldehyde with benzylamine in the presence of a reducing agent. The reaction takes place under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess significant anticancer, antiviral, and antibacterial properties. N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been studied for its potential use in the development of new drug delivery systems.
Propiedades
Nombre del producto |
N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
Fórmula molecular |
C18H17N3O |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-phenyl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H17N3O/c1-2-6-15(7-3-1)13-19-14-16-8-4-9-17(12-16)22-18-20-10-5-11-21-18/h1-12,19H,13-14H2 |
Clave InChI |
YADQBWTVIGOQBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)


![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


